REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[N:4]=[CH:5][C:6]([C:10](OC)=[O:11])=[N:7][C:8]=1[CH3:9].[BH4-].[Na+]>O>[CH3:2][C:3]1[N:4]=[CH:5][C:6]([CH2:10][OH:11])=[N:7][C:8]=1[CH3:9] |f:0.1,2.3|
|
Name
|
methyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC=1N=CC(=NC1C)C(=O)OC
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure, chloroform (30 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC(=NC1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |